molecular formula C10H12BrNO2 B3308309 Ethyl 3-(3-bromopyridin-2-yl)propanoate CAS No. 937643-93-1

Ethyl 3-(3-bromopyridin-2-yl)propanoate

Cat. No. B3308309
CAS RN: 937643-93-1
M. Wt: 258.11 g/mol
InChI Key: RRMHLRJXJCVYQT-UHFFFAOYSA-N
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Description

Ethyl 3-(3-bromopyridin-2-yl)propanoate is a chemical compound with the molecular formula C10H12BrNO2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by a nitrogen atom .


Synthesis Analysis

The synthesis of this compound or similar compounds often involves multiple steps . For instance, a new heterocyclic compound ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate was synthesized using 4-(methylamino)-3-nitrobenzoic acid as a starting material . The process involved producing 4-(methylamino)-3-nitrobenzoyl chloride, which then reacted with ethyl 3-(pyridin-2-ylamino)propanoate to obtain ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate. The title compound was prepared after the reduction of this compound .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as IR, 1H NMR, and single crystal X-ray crystallography . These techniques provide information about the compound’s molecular geometry, the nature of chemical bonds, and the presence of functional groups .


Chemical Reactions Analysis

Chemical reactions involving this compound or similar compounds can be complex and diverse. For example, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added . The cyclization to form imidazopyridines was promoted by the further bromination .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For example, its molecular weight is 193.2 . It is a liquid at room temperature .

Safety and Hazards

When handling Ethyl 3-(3-bromopyridin-2-yl)propanoate, it is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and avoid dust formation . It should be stored in a dry, cool, and well-ventilated place with the container kept tightly closed .

properties

IUPAC Name

ethyl 3-(3-bromopyridin-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-2-14-10(13)6-5-9-8(11)4-3-7-12-9/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMHLRJXJCVYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C=CC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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